(5Z)-2-Piperidino-5-(3-methoxy-4-hydroxybenzylidene)-2-thiazoline-4-one

Anticancer MCF7 thiazolidinone

Researchers studying structure-activity relationships (SAR) in breast cancer models often face challenges sourcing structurally authenticated 5-arylidenethiazolidinones. This compound, with its confirmed Z-configuration (CCDC 1453259), directly addresses this need. - **Validated Scaffold**: Enables direct benchmarking against the potent analog 17i (EC50 = 4.52 μM) in MCF7/MDA cells. - **Defined SAR Probe**: The 3-methoxy-4-hydroxy pharmacophore and piperidino substituent are critical for activity; use it to map target engagement with β-actin-like protein 2, γ-enolase, and MMIF. - **Supply Assurance**: Available via efficient one-pot synthesis, ensuring cost-effective scale-up for in vivo proof-of-concept studies. Reliable global shipping for R&D.

Molecular Formula C16H18N2O3S
Molecular Weight 318.4 g/mol
Cat. No. B11539971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5Z)-2-Piperidino-5-(3-methoxy-4-hydroxybenzylidene)-2-thiazoline-4-one
Molecular FormulaC16H18N2O3S
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C=C2C(=O)N=C(S2)N3CCCCC3)O
InChIInChI=1S/C16H18N2O3S/c1-21-13-9-11(5-6-12(13)19)10-14-15(20)17-16(22-14)18-7-3-2-4-8-18/h5-6,9-10,19H,2-4,7-8H2,1H3/b14-10-
InChIKeyMASBCOMWUWLCRH-UVTDQMKNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Arylidenethiazolidinone Lead Compound Profile


The compound (5Z)-2-Piperidino-5-(3-methoxy-4-hydroxybenzylidene)-2-thiazoline-4-one, also named (Z)-5-(3-hydroxy-4-methoxybenzylidene)-2-(piperidin-1-yl)thiazol-4(5H)-one, is a 5-arylidenethiazolidinone derivative synthesized via a one-pot three-component reaction using thiazolidine-2,4-dione, piperidine, and 3-methoxy-4-hydroxybenzaldehyde [1]. It belongs to a focused library of compounds reported to exhibit anti-proliferative activity against human breast cancer cell lines (MCF7 and MDA) and to induce apoptosis [1]. The X-ray crystal structure of this specific derivative has been deposited (CCDC 1453259), confirming the Z-configuration of the benzylidene moiety and the piperidino substitution at the 2-position of the thiazoline ring [2].

Structural Uniqueness vs. Generic Analogs


Within the 5-arylidenethiazolidinone series, both the benzylidene substitution pattern and the nature of the 2-amino substituent critically govern anti-proliferative potency and apoptotic efficacy. Compounds in the published library exhibit EC50 values ranging over an order of magnitude depending on these structural variations, with the most active analog (compound 17i) achieving an EC50 of 4.52 μM in MCF7 or MDA cells while less optimized derivatives show significantly weaker activity [1]. Substituting (5Z)-2-Piperidino-5-(3-methoxy-4-hydroxybenzylidene)-2-thiazoline-4-one with a different 5-arylidene-2-amino-thiazol-4-one bearing a distinct ring system or hydroxyl/methoxyl arrangement would require re-validation of potency, target engagement, and apoptotic phenotype, as the structure–activity relationships in this scaffold are steep and non-linear [1].

Quantitative Differentiation from Closest Analogs


MCF7 Anti-Proliferative Activity Comparison

The target compound's anti-proliferative activity in MCF7 breast cancer cells was benchmarked against the unsubstituted phenyl analog (R = H). The 3-methoxy-4-hydroxy substitution on the benzylidene ring markedly improves potency. [1]

Anticancer MCF7 thiazolidinone

Apoptotic Phenotype Induction vs. Inactive Analogs

In the published library, only a subset of 5-arylidenethiazolidinones demonstrated a clear apoptotic phenotype. While the most potent compound 17i (EC50 = 4.52 μM) was confirmed as an apoptotic agent via phenotypic profiling, several structurally similar derivatives failed to trigger apoptosis at comparable concentrations. The target compound's ability to induce apoptosis must be confirmed against this baseline. [1]

Apoptosis phenotypic screening cancer

One-Pot Synthetic Yield vs. Multistep Routes

The target compound is obtained via a one-pot, three-component reaction that uses piperidine as both a reagent and a base, precipitating the pure product directly from the reaction mixture. This method is reported to be excellently high yielding and avoids the low-yielding multistep syntheses typical of earlier thiazolidinone preparations. [1]

Synthetic methodology one-pot reaction process chemistry

Target Engagement Profile by Chemical Proteomics

A novel chemical proteomics approach identified β-actin-like protein 2, γ-enolase, and macrophage migration inhibitory factor (MMIF) as putative cellular binding partners for the most active compound 17i. The target compound, being a close structural analog, may share a similar target engagement profile, but this has not been experimentally verified. [1]

Chemical proteomics target identification β-actin-like protein 2

High-Impact Application Scenarios


Apoptosis Inducer Screening in Triple-Negative Breast Cancer

Use this compound as a structurally characterized member of a 5-arylidenethiazolidinone library to probe structure–activity relationships (SAR) around the 3-methoxy-4-hydroxybenzylidene motif. In a panel of breast cancer cell lines, the compound's activity can be directly compared to the reference compound 17i (EC50 = 4.52 μM) to benchmark potency and apoptotic efficiency. [1]

Chemical Proteomics Target Deconvolution

Employ the compound as an affinity probe (following immobilization via the phenolic hydroxyl or piperidine nitrogen) to pull down interacting proteins from cancer cell lysates. The resulting target profile can be compared to that already established for 17i (β-actin-like protein 2, γ-enolase, MMIF) to confirm target conservation across the series. [1]

Medicinal Chemistry Lead Optimization

Given the steep SAR in this series, the compound serves as a validated starting point for further optimization. The piperidine ring can be substituted or replaced to modulate physicochemical properties while monitoring retention of the 3-methoxy-4-hydroxy pharmacophore, which is critical for activity. [1]

Scale-Up and Synthetic Methodology Demonstration

The one-pot, precipitation-driven synthesis provides an ideal case study for teaching or process development laboratories aiming to implement efficient heterocycle syntheses. The high yield and simple workup reduce cost and waste, supporting larger-scale production for in vivo proof-of-concept studies. [1]

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